molecular formula C18H21N B12624521 (2S)-2-(1,1-Diphenylethyl)pyrrolidine CAS No. 920756-62-3

(2S)-2-(1,1-Diphenylethyl)pyrrolidine

Katalognummer: B12624521
CAS-Nummer: 920756-62-3
Molekulargewicht: 251.4 g/mol
InChI-Schlüssel: MKODEDNRWUSLPQ-KRWDZBQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-(1,1-Diphenylethyl)pyrrolidine is a chiral pyrrolidine derivative characterized by the presence of a diphenylethyl group attached to the second carbon of the pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing (2S)-2-(1,1-Diphenylethyl)pyrrolidine involves the reaction of an (S)-1-protected-3-(sulfonyloxy)-pyrrolidine with diphenylacetonitrile in the presence of a base. The protecting group is then removed under mild conditions to yield the desired product . Another approach involves the use of triflic acid to mediate the formation of pyrrolidine derivatives via tandem alkynyl aza-Prins–Ritter reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-(1,1-Diphenylethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). The specific conditions depend on the desired transformation and the stability of the compound under those conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

(2S)-2-(1,1-Diphenylethyl)pyrrolidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2S)-2-(1,1-Diphenylethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylethyl group can enhance the binding affinity of the compound to its target, thereby modulating its activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2S)-2-(1,1-Diphenylethyl)pyrrolidine is unique due to its chiral nature and the presence of both the pyrrolidine ring and the diphenylethyl group. This combination of features makes it a valuable compound in asymmetric synthesis and other specialized applications.

Eigenschaften

CAS-Nummer

920756-62-3

Molekularformel

C18H21N

Molekulargewicht

251.4 g/mol

IUPAC-Name

(2S)-2-(1,1-diphenylethyl)pyrrolidine

InChI

InChI=1S/C18H21N/c1-18(17-13-8-14-19-17,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,19H,8,13-14H2,1H3/t17-/m0/s1

InChI-Schlüssel

MKODEDNRWUSLPQ-KRWDZBQOSA-N

Isomerische SMILES

CC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

Kanonische SMILES

CC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.